Potassium bromide (KBr) is a highly pure, crystalline alkali metal halide primarily procured as an optical window material, an analytical matrix for infrared spectroscopy, and a critical bromide source in chemical synthesis and materials science [1]. Compared to other alkali halides, KBr is distinguished by its broad optical transparency in the mid-infrared region and its specific ionic radius, which plays a vital role in phase-transfer catalysis and perovskite crystallization [2]. For industrial and laboratory buyers, material selection hinges on its precise solubility profile, its lack of mid-IR absorption, and its behavior as a dopant or precursor where the potassium counterion offers distinct templating or stabilization advantages over sodium or lithium analogs.
Substituting KBr with generic alkali halides like sodium bromide (NaBr) or potassium chloride (KCl) frequently leads to process failures or analytical blind spots. In spectroscopy, replacing KBr with NaCl truncates the observable transmission window, masking critical low-frequency vibrational modes [1]. In chemical synthesis and formulation, the differing hydration energies and solubilities of K+ versus Na+ mean that NaBr cannot simply replace KBr without altering reaction kinetics, precipitation thresholds, or phase-transfer catalyst compatibility [2]. Furthermore, in solid-state perovskite engineering, mismatched halide substitution (using KI or KCl instead of KBr in brominated systems) introduces unwanted lattice strain and mixed-halide phase segregation, which degrades device stability and carrier lifetimes [3].
KBr is the industry standard for mid-infrared transmission windows and sample pellets due to its exceptional optical clarity. When compared to sodium chloride (NaCl), KBr extends the usable transmission window significantly deeper into the low-frequency region. Specifically, KBr maintains near 100% transmittance down to 400 cm⁻¹, whereas NaCl begins to absorb strongly and cuts off at approximately 650 cm⁻¹ [1].
| Evidence Dimension | Long-wavelength transmission cutoff |
| Target Compound Data | 400 cm⁻¹ |
| Comparator Or Baseline | NaCl (650 cm⁻¹) |
| Quantified Difference | 250 cm⁻¹ extended range in the low-frequency mid-IR |
| Conditions | 2 mm thick optical windows or standard pressed pellets at room temperature |
Procurement of KBr is mandatory for laboratories needing to analyze functional groups or inorganic bonds that absorb below 650 cm⁻¹.
In the synthesis of all-inorganic CsPbBr3 perovskite films, KBr functions as an electrochemical dopant. The addition of 0.5 mg/mL KBr suppresses the formation of the non-luminescent CsPb2Br5 secondary phase and refines grain size. Compared to an undoped baseline, KBr doping extends the charge carrier lifetime from 3.0 ns to 8.3 ns, driving a more than 2-fold improvement in power conversion efficiency[1].
| Evidence Dimension | Charge carrier lifetime |
| Target Compound Data | 8.3 ns (with 0.5 mg/mL KBr doping) |
| Comparator Or Baseline | Undoped CsPbBr3 baseline (3.0 ns) |
| Quantified Difference | 176% increase in carrier lifetime |
| Conditions | Electrochemical deposition of CsPbBr3 films with alkali halide codoping |
Justifies the specification of high-purity KBr as a critical yield-enhancing additive in the manufacturing of next-generation optoelectronic devices.
While KBr is the standard matrix for FTIR, it is chemically incompatible with hydrochloride salts due to solid-state ion exchange under pressure. When diphenhydramine hydrochloride is pressed in KBr, the Br⁻ ions exchange with Cl⁻ ions, creating distorted spectra with anomalous peaks (e.g., near 800 cm⁻¹) and shifted bands[1]. In these specific workflows, potassium chloride (KCl) must be procured instead, as it provides a matching halide environment that preserves the structural integrity of the analyte [1].
| Evidence Dimension | Spectral integrity (absence of ion-exchange artifacts) |
| Target Compound Data | Induces spectral distortion (anomalous peak at 800 cm⁻¹) |
| Comparator Or Baseline | KCl (Maintains true spectral shape without halide exchange) |
| Quantified Difference | Complete elimination of false peaks when switching from KBr to KCl for hydrochlorides |
| Conditions | Pressed pellet method for hydrochloride API analysis |
Guides buyers to procure KBr for general organics but strictly switch to KCl when analyzing hydrochloride active pharmaceutical ingredients (APIs).
The solubility profile of KBr dictates its use in aqueous phase reactions and high-density brines. KBr exhibits an aqueous solubility of 678 g/L at 25 °C, which is significantly lower than that of the closest in-class substitute, sodium bromide (NaBr), which dissolves at 943 g/L under the same conditions [1]. This differential solubility is a thermodynamic factor in metathesis reactions where the controlled precipitation of potassium salts is desired over sodium salts.
| Evidence Dimension | Aqueous solubility at 25 °C |
| Target Compound Data | 678 g/L |
| Comparator Or Baseline | NaBr (943 g/L) |
| Quantified Difference | 265 g/L lower solubility for KBr |
| Conditions | Standard aqueous solution at 25 °C and 1 atm |
Essential data for chemical engineers designing precipitation-driven metathesis reactions or formulating specific-density completion fluids.
Directly leveraging its extended transmission window down to 400 cm⁻¹ (unlike NaCl), KBr is the standard choice for manufacturing optical windows, beam splitters, and pressed sample pellets for FTIR spectroscopy [1]. It is the default procurement choice for analytical labs, except when analyzing hydrochloride salts where KCl is required to prevent halogen exchange[2].
Based on its ability to suppress the CsPb2Br5 non-perovskite phase and extend carrier lifetimes to 8.3 ns, KBr is utilized as a precision dopant in the fabrication of all-inorganic CsPbBr3 perovskite photovoltaics[3]. It is selected over KI or KCl in brominated systems to avoid mixed-halide phase segregation.
KBr is selected over NaBr in specific organic synthesis routes where the potassium ion is required to coordinate with crown ethers (e.g., 18-crown-6). This coordination solubilizes the bromide ion in non-polar organic solvents, enabling highly efficient nucleophilic substitution reactions [4].
Utilizing its specific aqueous solubility profile, KBr is the traditional and highly controlled precursor for precipitating silver bromide (AgBr) in the manufacturing of specialized photographic films and light-sensitive emulsions [4].
Irritant